N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9159115
InChI: InChI=1S/C19H22FNO4/c1-13(25-16-7-5-15(20)6-8-16)19(22)21-11-10-14-4-9-17(23-2)18(12-14)24-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)
SMILES: CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F
Molecular Formula: C19H22FNO4
Molecular Weight: 347.4 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide

CAS No.:

Cat. No.: VC9159115

Molecular Formula: C19H22FNO4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide -

Specification

Molecular Formula C19H22FNO4
Molecular Weight 347.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide
Standard InChI InChI=1S/C19H22FNO4/c1-13(25-16-7-5-15(20)6-8-16)19(22)21-11-10-14-4-9-17(23-2)18(12-14)24-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)
Standard InChI Key XKEXGUCFPFXBFE-UHFFFAOYSA-N
SMILES CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F
Canonical SMILES CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its aromatic and amide functional groups, which contribute to its physicochemical properties and biological activity. The compound's molecular formula is C17H18FNO4C_{17}H_{18}FNO_4, and it has a molecular weight of 319.33 g/mol .

Synthesis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide typically involves:

  • Preparation of the Amide Core: Reacting an amine derivative (e.g., 3,4-dimethoxyaniline) with a carboxylic acid derivative or acyl chloride.

  • Introduction of Fluorophenoxy Group: Coupling reactions facilitated by base catalysts, such as triethylamine, in solvents like dichloromethane .

Applications in Medicinal Chemistry

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide may serve as a lead compound for drug development due to:

  • Lipophilicity and Bioavailability: The dimethoxyphenyl group enhances membrane permeability.

  • Metabolic Stability: The fluorine atom contributes to resistance against enzymatic degradation.

  • Versatility in Functionalization: The amide group allows for structural modifications to optimize biological activity.

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